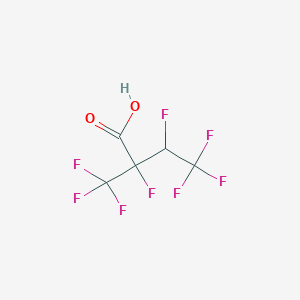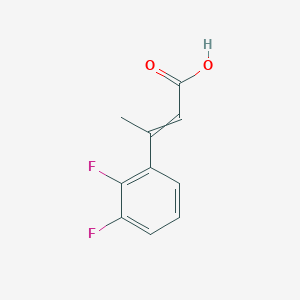![molecular formula C15H22O B14201818 1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene CAS No. 827615-92-9](/img/structure/B14201818.png)
1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene is an organic compound with the molecular formula C13H18 It is a derivative of benzene, characterized by the presence of a tert-butyl group and a propan-2-yl-oxyethenyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene can be synthesized through several methods. One common approach involves the reaction of isopropenylboronic acid with 1-bromo-4-tert-butylbenzene. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield the corresponding alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, halogens.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Nitro compounds, halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
- 1-tert-Butyl-4-(prop-1-en-2-yl)benzene
- tert-Butylbenzene
- 1-Bromo-4-tert-butylbenzene
Comparison: 1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene is unique due to the presence of both a tert-butyl group and a propan-2-yl-oxyethenyl group, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
827615-92-9 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
1-tert-butyl-4-(1-propan-2-yloxyethenyl)benzene |
InChI |
InChI=1S/C15H22O/c1-11(2)16-12(3)13-7-9-14(10-8-13)15(4,5)6/h7-11H,3H2,1-2,4-6H3 |
Clave InChI |
KGMJGMSFJFPOKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=C)C1=CC=C(C=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14201751.png)



![N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide](/img/structure/B14201784.png)
![2-Amino-6-(3,4-dichlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14201789.png)
![{2-[(4-Bromophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14201791.png)
![Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14201799.png)
![1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14201807.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide](/img/structure/B14201814.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid](/img/structure/B14201822.png)
![6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B14201825.png)
![3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile](/img/structure/B14201833.png)
